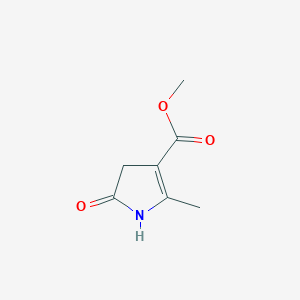

methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 77867-47-1. It has a molecular weight of 155.15 and its IUPAC name is the same as the common name . The compound is solid in physical form .

Physical and Chemical Properties Analysis

The compound is solid in physical form . No additional physical and chemical properties were found in the available literature.Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Synthesis of Biginelli Compounds : The compound has been used in the synthesis of Biginelli compounds, which are important heterocyclic compounds. These compounds have been further utilized to synthesize various derivatives with potential biological activities, including pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989).

Antimicrobial Agents : Derivatives of methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate have been synthesized and evaluated for their antimicrobial activities. Novel pyrrole chalcone derivatives, synthesized through cyclization and formylation reactions, showed good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Hublikar et al., 2019).

Chemical Transformations

Amino Derivatives Synthesis : A method has been developed for synthesizing α-aminopyrrole derivatives from methyl 5-aminopyrrole-3-carboxylates, demonstrating the versatility of pyrrole derivatives in synthesizing complex heterocyclic compounds. These amino derivatives can further react to form pyrrolo[1,2-a]pyrimidine derivatives, showcasing the compound's utility in diverse synthetic pathways (Galenko et al., 2019).

Functionalized Tetrahydropyridines : The compound has been employed as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines. This highlights its role in facilitating complex annulation reactions to produce compounds with potential pharmacological properties (Zhu, Lan, & Kwon, 2003).

Materials Science Applications

- Single Molecule Magnets : Derivatives of the compound have been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters that exhibit single-molecule magnetic behavior. This application is particularly relevant in the field of materials science, where such molecules are of interest for their magnetic properties and potential applications in data storage technologies (Giannopoulos et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Related compounds such as pyrrole derivatives have been found in successful drugs like atorvastatin and sunitinib , suggesting that this compound may also interact with similar targets.

Mode of Action

It’s known that the compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . This suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been shown to have antimalarial and hiv-1 protease inhibitory activities , indicating that this compound may also affect similar pathways.

Result of Action

Related compounds have been shown to have antimalarial and hiv-1 protease inhibitory activities , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

methyl 5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-5(7(10)11-2)3-6(9)8-4/h3H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOWHNMUNHLDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=O)N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid](/img/structure/B2944522.png)

![Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate](/img/structure/B2944531.png)

![7-[(2-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944533.png)

![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2944536.png)